molecular formula C18H12F3N3OS B2957400 5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 478046-12-7

5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2957400
CAS No.: 478046-12-7
M. Wt: 375.37
InChI Key: ASAMOLNTVQBGDC-UHFFFAOYSA-N
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Description

5-{[4-(Trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound featuring an imidazo[1,2-c]quinazolin-2(3H)-one core substituted at the 5-position with a sulfanyl group linked to a 4-(trifluoromethyl)benzyl moiety. This compound (CAS: 1030881-50-5) has the molecular formula C23H22F3N3O3S and a molecular weight of 477.5 g/mol . It is structurally related to pharmacologically active imidazoquinazolinones, which are explored for kinase inhibition, antimicrobial, or anticancer applications .

Properties

IUPAC Name

5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3OS/c19-18(20,21)12-7-5-11(6-8-12)10-26-17-22-14-4-2-1-3-13(14)16-23-15(25)9-24(16)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAMOLNTVQBGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{[4-(Trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

  • Chemical Name : this compound
  • CAS Number : 478046-12-7
  • Molecular Formula : C18H12F3N3OS
  • Molecular Weight : 375.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Anticancer Activity

Research indicates that imidazoquinazolines exhibit potent anticancer properties. A study evaluated the antiproliferative effects of related compounds on pancreatic cancer cell lines (Panc-1, BxPC-3) and reported IC50 values ranging from 0.051 µM to 0.066 µM against these cancer cells, demonstrating significant cytotoxicity compared to normal lung fibroblasts (WI38) with an IC50 of 0.36 µM .

Case Study: Anticancer Efficacy

A comparative analysis involving various substituted imidazoquinazolines revealed that modifications in the chemical structure significantly influenced their anticancer potency. For instance, compounds with electron-donating groups showed enhanced activity against cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Antidiabetic Activity

In addition to anticancer effects, this compound has been investigated for its potential as an anti-diabetic agent. Studies focusing on α-glucosidase inhibition demonstrated that certain derivatives exhibited IC50 values between 12.44 ± 0.38 μM and 308.33 ± 0.06 μM, outperforming standard treatments like acarbose . This suggests that the compound may be effective in managing type 2 diabetes mellitus.

Table: Biological Activity Overview

Activity TypeTargetIC50 Value (µM)Reference
AnticancerPanc-10.051
AnticancerBxPC-30.066
CytotoxicityWI38 (normal fibroblasts)0.36
α-Glucosidase InhibitionSaccharomyces cerevisiae12.44 - 308.33

Pharmacological Insights

The pharmacological profile of this compound suggests multiple mechanisms of action, including:

  • DNA Intercalation : Similar compounds have shown DNA intercalation properties, leading to disruption in cancer cell proliferation.
  • Enzyme Inhibition : The inhibition of α-glucosidase suggests potential applications in metabolic disorders.
  • Structure-Activity Relationship (SAR) : Modifications in the molecular structure can lead to significant changes in biological activity, providing a pathway for targeted drug development.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is part of a broader class of 5-sulfanyl-imidazoquinazolinones. Key structural variations among analogs include:

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Data Reference
Target Compound 4-(CF3)benzyl sulfanyl C23H22F3N3O3S 477.5 CAS: 1030881-50-5; ISO-certified synthesis
5-(Methylsulfanyl) analog Methyl sulfanyl C11H9N3OS 231.27 Purity ≥97%; CAS: 168140-75-8; API intermediate
5-[(3-Chlorobenzyl)sulfanyl] analog 3-Chlorobenzyl sulfanyl C17H12ClN3OS 341.81 CAS: 477889-49-9; Chlorine enhances bioactivity
5-[(2-Chloro-6-fluorobenzyl)sulfanyl] analog 2-Cl-6-F-benzyl sulfanyl C18H12ClFN3OS 419.86 CAS: 672949-33-6; Halogenated substituents improve target binding
8,9-Dimethoxy derivatives 8,9-dimethoxy + variable sulfanyl Varies ~385–419 Enhanced solubility (e.g., CAS: 439109-31-6)

Key Observations :

  • Trifluoromethyl vs.
  • Dimethoxy Substitution : 8,9-Dimethoxy derivatives (e.g., CAS: 439109-31-6) exhibit higher polarity, which may enhance aqueous solubility compared to the target compound .
Pharmacological Potential
  • Triazoloquinazoline Derivatives : describes triazolo[1,5-a]quinazolin-5-one derivatives with methylsulfonyl groups, showing hydrogen-bonding interactions critical for kinase inhibition . The target compound’s CF3 group may similarly modulate target binding.
  • Antimicrobial Activity : Chlorinated analogs (e.g., CAS: 477889-49-9) are linked to antimicrobial effects, suggesting the target compound could be optimized for similar applications .

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